Perindopril D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Perindopril involves several steps. A specific method for the synthesis of Perindopril is described in a patent . The process involves the use of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, ethyl acetate, N- [ (S)-ethoxycarbonyl-1-butyl]- (S)-alanine, 1-hydroxybenzotriazole, and dicylohexylcarbodiimide .Molecular Structure Analysis

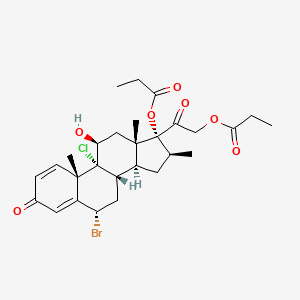

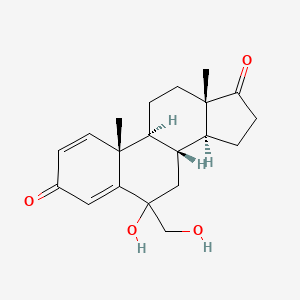

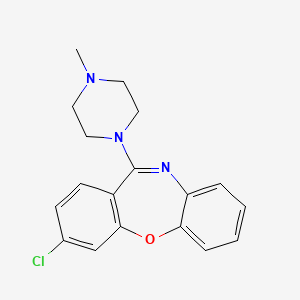

The molecular weight of Perindopril D4 is 372.5 g/mol . The IUPAC name is (2 S ,3 aS ,7 aS )-1- [ (2 S )-2,3,3,3-tetradeuterio-2- [ [ (2 S )-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3 a ,4,5,6,7,7 a -octahydroindole-2-carboxylic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

Perindopril D4 has a molecular weight of 372.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 9. The exact mass and monoisotopic mass are 372.25622911 g/mol. The topological polar surface area is 95.9 Ų. It has a heavy atom count of 26 .Aplicaciones Científicas De Investigación

Cardiac Function in Duchenne Muscular Dystrophy : Perindopril demonstrated effectiveness in delaying the onset and progression of left ventricular dysfunction in children with Duchenne muscular dystrophy (Duboc et al., 2005).

Neuroprotective Effects : It showed protective effects on cognitive deficits in mouse models of Alzheimer's disease, suggesting potential benefits in neurodegenerative conditions (Yang et al., 2014).

Hypertension Management : Perindopril is effective in reducing blood pressure in patients with hypertension. It also helps in reversing vascular abnormalities associated with hypertension, like arterial stiffness and left ventricular hypertrophy (Hurst & Jarvis, 2001).

Stroke Risk Reduction : It was found to reduce the risk of recurrent stroke in patients with a history of cerebrovascular events (Chapman et al., 2003).

Cognitive Impairment : Perindopril improved learning and memory functions in dementia models, potentially via restoring cholinergic function and attenuating oxidative damage (Yang et al., 2013).

Pharmacokinetics and Stability : Research on the degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions has been conducted to understand its stability properties (Simoncic et al., 2008).

Cardiovascular Disease Management : Perindopril has demonstrated cardiovascular protective properties, reducing and preventing cardiovascular disease in patients with vascular diseases (Ferrari, 2005).

Congestive Heart Failure : It has been effective in improving haemodynamic parameters and reducing symptoms in patients with mild to moderate congestive heart failure (Simpson et al., 2002).

Coronary Artery Disease : Perindopril showed a trend towards reducing major cardiovascular events in diabetic patients with coronary disease (Daly et al., 2005).

Endothelial Function : Its effect on endothelial function and its link to the risk and occurrence of cardiovascular events have been studied, showing improvements in endothelial function (Ceconi et al., 2007).

Mecanismo De Acción

Target of Action

Perindopril-d4, also known as Perindopril, is primarily targeted towards the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This modulation of the RAAS pathway results in vasodilation, reduced fluid volume, and ultimately, a decrease in blood pressure . Additionally, perindopril has been shown to enhance the expression of SIRT3 and PGC-1α, thereby improving cardiac function in rats with isoproterenol-induced cardiomyopathy .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat, its active metabolite . The maximal plasma perindoprilat concentrations are reached 2 to 6 hours after oral administration of perindopril . Approximately 70% of the active metabolite is cleared by the kidneys . The half-life of the parent drug is 1.5 to 3 hours, while the effective half-life of the metabolite is 3 to 10 hours .

Result of Action

The action of Perindopril leads to a reduction in blood pressure and has proven efficacy in the prevention of heart failure . It is used to treat mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction .

Action Environment

The efficacy of Perindopril can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased, and plasma concentrations are approximately 50% higher in patients with hepatic function impairment . Similarly, plasma concentrations of perindopril and perindoprilat in patients over 70 years of age are approximately twice those observed in younger patients . These factors should be taken into consideration when prescribing and dosing Perindopril.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perindopril-d4 | |

Q & A

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)